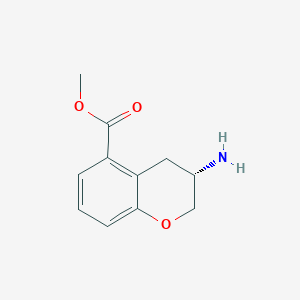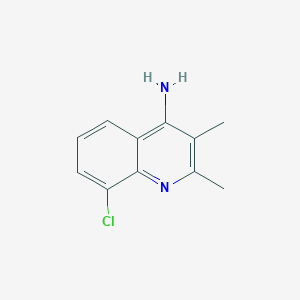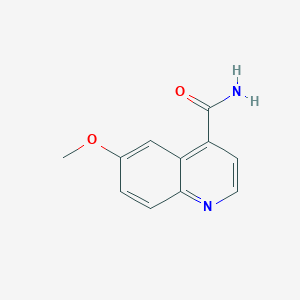![molecular formula C11H8N2S B11898571 Naphtho[2,1-d]isothiazol-3-amine CAS No. 64757-77-3](/img/structure/B11898571.png)
Naphtho[2,1-d]isothiazol-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Naphtho[2,1-d]isothiazol-3-amine is a heterocyclic compound with the molecular formula C11H8N2S It features a fused ring system that includes a naphthalene moiety and an isothiazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Naphtho[2,1-d]isothiazol-3-amine can be synthesized through a multi-step process involving the formation of the isothiazole ring and subsequent functionalization. One common method involves the reaction of 2-aminonaphthalene with sulfur and a suitable oxidizing agent to form the isothiazole ring. The reaction conditions typically include elevated temperatures and the use of solvents such as dimethyl sulfoxide or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
Naphtho[2,1-d]isothiazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the isothiazole ring to a thiazoline ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the naphthalene or isothiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under conditions such as reflux or microwave irradiation.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiazolines, and various substituted derivatives of this compound.
Applications De Recherche Scientifique
Naphtho[2,1-d]isothiazol-3-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits biological activity and is studied for its potential as an antimicrobial or anticancer agent.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of dyes, pigments, and other materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of naphtho[2,1-d]isothiazol-3-amine involves its interaction with molecular targets such as enzymes or receptors. The isothiazole ring can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. Pathways involved may include oxidative stress response, apoptosis, and signal transduction.
Comparaison Avec Des Composés Similaires
Similar Compounds
Naphtho[2,3-d]thiazole: Similar structure but with different ring fusion, leading to distinct chemical properties.
Benzothiazole: Contains a benzene ring fused to a thiazole ring, used in similar applications but with different reactivity.
Thiazole: A simpler structure with a single thiazole ring, used as a precursor for more complex compounds.
Uniqueness
Naphtho[2,1-d]isothiazol-3-amine is unique due to its specific ring fusion and the presence of both naphthalene and isothiazole moieties. This combination imparts distinct electronic and steric properties, making it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
64757-77-3 |
|---|---|
Formule moléculaire |
C11H8N2S |
Poids moléculaire |
200.26 g/mol |
Nom IUPAC |
benzo[g][1,2]benzothiazol-3-amine |
InChI |
InChI=1S/C11H8N2S/c12-11-9-6-5-7-3-1-2-4-8(7)10(9)14-13-11/h1-6H,(H2,12,13) |
Clé InChI |
DDPDMHFLDDIOER-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC3=C2SN=C3N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-Methyl-6-(trifluoromethyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-b]pyridine](/img/structure/B11898500.png)
![2-Amino-3H-indeno[2,1-D]pyrimidin-4(9H)-one](/img/structure/B11898502.png)







![1,7-Diazaspiro[4.4]nonane, 7-(5-isoxazolyl)-1-methyl-](/img/structure/B11898555.png)

![1,6-Diazaspiro[3.4]octane, 1-methyl-6-(3-pyridinyl)-](/img/structure/B11898563.png)
